molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No.: B018075
CAS No.: 84449-80-9
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
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Description

4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) is a high-value benzoic acid derivative and a crucial pharmaceutical intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, which features a carboxylic acid group linked via an ethoxy bridge to a piperidine ring, is optimized for receptor binding and target specificity . This compound is primarily recognized as a key building block in the synthesis of Raloxifene Hydrochloride, a therapeutic agent . The structural motif of the piperidinoethoxy side chain on an aromatic system is significant for developing molecules with antiestrogenic and antiandrogenic activity, as outlined in foundational patents . Its mechanism of action in research settings is often associated with the modulation of specific biological pathways through these structural features. Presented as a white to off-white solid , the hydrochloride salt form enhances the compound's stability and solubility for research applications . It is recommended to store the product under an inert atmosphere in a refrigerated environment (2-8°C) . Disclaimer: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVTYSMYHSVDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057841
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84449-80-9
Record name Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-piperidinoethoxy]benzoic acid hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the etherification of methyl 4-hydroxybenzoate using β-chloroethylpiperidine hydrochloride under alkaline conditions. Potassium carbonate (K₂CO₃) serves as both a base and a desiccant, facilitating the nucleophilic displacement of chloride by the phenoxide ion. Typical conditions include:

  • Solvent: Polar aprotic solvents like amyl acetate or isopropyl acetate

  • Temperature: 75–125°C

  • Reaction Time: 4–24 hours.

Post-reaction, the intermediate methyl ester is hydrolyzed using concentrated hydrochloric acid (HCl) to yield the free carboxylic acid, which is subsequently converted to the hydrochloride salt via acidification.

Experimental Optimization

Key variables impacting yield and purity include:

VariableOptimal RangeEffect on Yield
Solvent PolarityAmyl acetate > Isopropyl acetateHigher polarity increases reaction rate
Temperature115–120°CAccelerates substitution without side reactions
Molar Ratio (K₂CO₃)1.5–2.0 equivalentsEnsures complete deprotonation

For example, heating methyl 4-hydroxybenzoate (7.61 g) with β-chloroethylpiperidine hydrochloride (11.05 g) in amyl acetate at 115–120°C for 4 hours achieved an 83.6% yield after hydrolysis. Prolonged heating (>20 hours) in isopropyl acetate at 75–80°C similarly yielded 95.3%, demonstrating solvent-dependent kinetics.

In Situ Acid Chloride Formation

An alternative method, detailed in patent literature, bypasses ester intermediates by directly converting 4-(2-piperidinoethoxy)benzoic acid to its acid chloride hydrochloride. This route is integral to raloxifene synthesis and minimizes isolation steps.

Reaction Workflow

  • Chlorination: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride reacts with thionyl chloride (SOCl₂) in methylene chloride, catalyzed by pyridine.

  • In Situ Use: The resultant 4-(2-piperidinoethoxy)benzoylchloride hydrochloride is employed without isolation, reducing degradation risks.

Critical Parameters

ParameterSpecificationRationale
CatalystPyridine (1–5 mol%)Neutralizes HCl, prevents side reactions
SolventMethylene chlorideEnhances SOCl₂ reactivity
Temperature25–40°CBalances reaction rate and safety

This method’s key advantage lies in its integration into multi-step syntheses. For instance, the acid chloride intermediate reacts directly with benzo[b]thiophene derivatives in the presence of AlCl₃, streamlining raloxifene production.

Comparative Analysis of Methodologies

Yield and Purity

MethodAverage YieldPurity (HPLC)Key Limitation
Nucleophilic Substitution83–95%>95%Lengthy hydrolysis step
In Situ Acid Chloride85–90%>98%Requires strict anhydrous conditions

Industrial Scalability

  • Nucleophilic Substitution: Suitable for large-scale production due to robust solvent systems (amyl acetate) and straightforward workup.

  • In Situ Acid Chloride: Preferred for continuous manufacturing but demands precise control over chlorination conditions.

Purification Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water or acetone/water mixtures. Cooling the saturated solution to 0–5°C induces crystallization, yielding needle-like crystals with >99% purity.

Chromatography

For research-scale applications, silica gel column chromatography using methanol/dichloromethane (1:9 v/v) effectively separates residual esters or unreacted starting materials.

Emerging Methodologies and Innovations

Recent advances focus on solvent-free mechanochemical synthesis and flow chemistry. Preliminary studies indicate that ball-milling methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride and K₂CO₃ achieves 88% yield in 2 hours, eliminating solvent waste .

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidinoethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acid derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically involves:

  • Starting Materials : 4-Hydroxybenzoic acid and 2-Chloroethylpiperidine.
  • Reaction Conditions :
    • Temperature : 80-100°C
    • Solvent : Dimethylformamide (DMF)
    • Reaction Time : 12-24 hours
  • Process Overview :
    • Nucleophilic substitution occurs where the hydroxyl group of benzoic acid is replaced by the piperidinoethoxy group, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of pharmaceutical compounds, especially those exhibiting potential antineoplastic (anti-cancer) activities. Its structure allows it to interact with various biological targets, making it a valuable intermediate in drug development.

Biological Studies

This compound is employed in biological research for:

  • Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes, which can lead to therapeutic applications.
  • Receptor Binding Assays : Understanding how it interacts with different receptors, contributing to the development of new drugs.

Industrial Applications

In industrial settings, this compound serves as a building block for creating complex organic molecules and specialty chemicals. Its unique properties enable its use in:

  • Developing new materials with enhanced functionalities.
  • Creating pesticides and other agricultural chemicals that leverage its structural features for improved efficacy.

Case Studies

  • Antineoplastic Activity
    • A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
  • Enzyme Interaction
    • Research highlighted its ability to inhibit specific enzymes involved in inflammatory pathways, indicating possible applications in anti-inflammatory drug development.
  • Fluorescent Probes
    • Derivatives of this compound have been developed as fluorescent molecular probes for detecting nanoparticles, showcasing its versatility beyond traditional medicinal applications.

Mechanism of Action

The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Structural Differences Biological Activity/Applications Reference
4-(2-Piperidinoethoxy)benzoic acid hydrochloride 84449-80-9 Benzoic acid + ethoxy-piperidine (hydrochloride salt) Impurity standard; receptor binding studies
2-(Piperidin-1-yl)benzoic acid hydrochloride 939964-55-3 Piperidine directly attached to benzoic acid (ortho-substitution) Analgesic effects; distinct substitution pattern reduces metabolic stability
5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride N/A Halogen (iodine) addition at para-position Enhanced receptor binding affinity; potential for radiolabeling
(E)-4-(Piperidin-1-yl)but-2-enoic acid N/A Non-hydrochloride form; conjugated double bond Intermediate in organic synthesis; lacks solubility of hydrochloride form
Raloxifene Hydrochloride 84449-90-1 Selective estrogen receptor modulator (SERM); thiophene core instead of benzoic acid Osteoporosis treatment; hormonal activity due to SERM mechanism
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride 27237-49-6 Dimethylamino group replaces piperidine Broader solubility; used in oxidation/reduction reactions

Key Structural and Functional Insights:

Substitution Patterns: Ortho vs. Para Substitution: 2-(Piperidin-1-yl)benzoic acid hydrochloride (ortho-substitution) exhibits reduced metabolic stability compared to the para-substituted 4-(2-Piperidinoethoxy) analog, impacting its analgesic efficacy . Halogenation: The iodine atom in 5-Iodo-2-(piperidin-1-yl)benzoic acid hydrochloride enhances receptor binding affinity, making it suitable for targeted therapies .

Functional Group Variations: Hydrochloride Salt: The hydrochloride form of 4-(2-Piperidinoethoxy)benzoic acid improves aqueous solubility, unlike its non-salt analogs (e.g., (E)-4-(Piperidin-1-yl)but-2-enoic acid), which are less stable in biological systems . Piperidine vs. Dimethylamino: Replacing piperidine with a dimethylamino group (as in 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride) alters electronic properties, affecting reactivity in oxidation/reduction reactions .

Pharmacological Profiles: Raloxifene Hydrochloride: While structurally distinct (thiophene core), Raloxifene shares the ethoxy-piperidine motif, highlighting the importance of this group in estrogen receptor modulation . Impurity Standard Utility: this compound’s role as an impurity standard underscores its relevance in quality control during synthesis of piperidine-containing pharmaceuticals .

Biological Activity

Overview

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C14H19NO3·HCl. It features a piperidine ring linked to an ethoxy group and a benzoic acid moiety, which contributes to its unique biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity by either inhibiting the active site or altering receptor function through allosteric binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes by blocking their active sites, which is critical in pathways related to inflammation and pain management.
  • Receptor Modulation : It can bind to specific receptors, potentially affecting signal transduction pathways involved in various physiological responses.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Antihistaminic Effects : It exhibits the ability to block histamine receptors, which can be beneficial in treating allergic reactions.
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation, making it a candidate for anti-inflammatory therapies.
  • Analgesic Effects : Its potential to alleviate pain has been explored in various studies, suggesting its utility in pain management.

Case Studies and Experimental Data

  • Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of this compound, it was administered to laboratory rats subjected to carrageenan-induced paw edema. The results indicated significant inhibition of edema development, comparable to established anti-inflammatory drugs such as diclofenac.
    Dosage (mg/kg)Edema Inhibition (%) at 1hEdema Inhibition (%) at 3h
    519.514.2
    2563.161.5
    12548.958.3
    Diclofenac (10)77.273.1
  • Antihistaminic Activity : Another study highlighted its ability to block histamine-induced responses in vitro, suggesting its potential use as an antihistamine agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds that also exhibit anti-inflammatory and antihistaminic properties:

Compound NameStructure FeaturesBiological Activity
4-(2-(Piperidin-1-yl)ethoxy)benzoic acidPiperidine ring, benzoic acidAnti-inflammatory
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochlorideSame as above but as hydrochloride saltEnhanced solubility and bioavailability
RaloxifeneSelective estrogen receptor modulatorAnti-estrogenic effects

Synthesis and Preparation

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-hydroxybenzoic acid and 2-chloroethylpiperidine in the presence of a base like potassium carbonate. The reaction conditions include:

  • Temperature : 80-100°C
  • Solvent : Dimethylformamide (DMF)
  • Reaction Time : 12-24 hours

Q & A

Q. Q: What are the key identifiers (CAS, EC numbers) for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, and how are they used in regulatory documentation?

A:

  • CAS Number : 84449-80-9 .
  • EC Number : 401-540-3 (registered 31/05/2013) .
    These identifiers are critical for regulatory compliance, enabling accurate referencing in safety reports, patent filings, and cross-referencing in databases like PubChem. Researchers should verify these numbers against the European Chemicals Agency (ECHA) or local regulatory bodies to ensure alignment with regional chemical inventories.

Safety Handling and Risk Mitigation

Q. Q: What safety protocols are recommended for handling this compound given limited toxicity data?

A:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation .
  • Emergency Measures : Rinse exposed skin/eyes immediately with water; seek medical attention for ingestion .
  • SDS Reference : Consult updated SDS from suppliers (e.g., KISHIDA CHEMICAL CO., LTD. or Ambeed, Inc. ), noting that GHS classification may be incomplete .

Synthesis and Reaction Optimization

Q. Q: What synthetic routes and reaction conditions are reported for analogous piperidine-containing benzoic acid derivatives?

A:

  • Key Steps :
    • Substitution : Use halogenating agents (e.g., Br₂/Cl₂) with catalysts for piperidine ring modifications .
    • Oxidation : KMnO₄ in acidic media to introduce carboxyl groups .
    • Etherification : Employ Williamson synthesis for ethoxy linkage formation .
  • Challenges : Optimize temperature (e.g., 60–80°C for substitution ) and solvent polarity to minimize byproducts.

Q. Table 1: Common Reagents for Functionalization

Reaction TypeReagents/ConditionsReference
SubstitutionBr₂, Cl₂ (catalyst)
OxidationKMnO₄ (H⁺)
ReductionNaBH₄ (MeOH)

Analytical Characterization

Q. Q: Which analytical techniques are most effective for structural confirmation and purity assessment?

A:

  • NMR : ¹H/¹³C NMR to confirm piperidine and benzoic acid moieties .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity >98% .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₀ClNO₃) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values .

Advanced Applications in Drug Development

Q. Q: How can the structural features of this compound be leveraged in medicinal chemistry?

A:

  • Pharmacophore Design : The piperidine-ethoxy group enhances blood-brain barrier penetration, making it suitable for CNS-targeting prodrugs .
  • Prodrug Synthesis : Esterify the benzoic acid group to improve bioavailability .
  • SAR Studies : Modify the piperidine substituents (e.g., dimethyl groups ) to study receptor binding affinity.

Addressing Data Contradictions in Toxicity Profiles

Q. Q: How should researchers reconcile discrepancies in safety data between sources?

A:

  • Triangulate Data : Cross-reference SDS from multiple suppliers (e.g., KISHIDA , Ambeed ) and PubChem .
  • Precautionary Principle : Assume moderate toxicity (LD₅₀ unknown) and adhere to ALARA (As Low As Reasonably Achievable) exposure limits .
  • In Silico Tools : Use QSAR models (e.g., EPA TEST) to predict acute toxicity .

Regulatory Compliance in Cross-Border Research

Q. Q: What regional regulatory considerations apply to this compound?

A:

  • EU : Comply with REACH via EC 401-540-3 .
  • Japan : Follow NITE GHS classifications .
  • US : Ensure TSCA listing and OSHA-compliant labeling .
    Maintain a regulatory logbook documenting compliance checks for audits.

Stability and Storage Recommendations

Q. Q: What storage conditions prevent degradation of this hydrochloride salt?

A:

  • Temperature : Store at 2–8°C in airtight containers .
  • Humidity : Use desiccants to avoid hydrolysis of the ethoxy group .
  • Light Sensitivity : Protect from UV light using amber glass .

Troubleshooting Synthetic Byproducts

Q. Q: How can researchers minimize byproducts during etherification?

A:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalysis : Add KI to accelerate SN2 mechanisms .
  • Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Environmental Impact Assessment

Q. Q: What ecotoxicological precautions are advised for disposal?

A:

  • Waste Streams : Segregate organic and aqueous phases to prevent HCl release .
  • Biodegradation : Use OECD 301F tests to assess aerobic degradation .
  • Aquatic Toxicity : Avoid release into waterways; LC₅₀ data for fish models is unavailable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Reactant of Route 2
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4-(2-Piperidinoethoxy)benzoic acid hydrochloride

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